molecular formula C24H18N4O2 B2515834 2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1291844-79-5

2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2515834
CAS No.: 1291844-79-5
M. Wt: 394.434
InChI Key: HIZXPCAFDVTKCA-UHFFFAOYSA-N
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Description

The compound 2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, while the phthalazinone scaffold is associated with diverse biological activities, including kinase inhibition and anticancer effects .

Properties

IUPAC Name

2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-15-10-12-18(13-11-15)28-24(29)20-9-4-3-8-19(20)21(26-28)23-25-22(27-30-23)17-7-5-6-16(2)14-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZXPCAFDVTKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone core, followed by the introduction of the oxadiazole and methylphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methylphenyl and oxadiazolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel materials with tailored properties. The oxadiazole moiety is particularly valuable for creating derivatives with enhanced functionalities.

Biology

The biological applications of this compound are significant:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds exhibit antimicrobial properties against various pathogens. For instance, compounds similar to the one have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The compound's interaction with biological targets makes it a candidate for cancer therapy. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by disrupting cellular processes .

Medicine

In medicinal chemistry, this compound is investigated for:

  • Therapeutic Applications : Its unique structure allows it to interact with specific molecular targets in disease pathways. This interaction can lead to the development of new drugs aimed at treating conditions such as cancer and bacterial infections .
  • Drug Discovery : The compound's diverse functionalities make it an attractive candidate for drug discovery programs focused on developing new therapeutic agents.

Industrial Applications

In industry, this compound can be utilized in:

  • Material Science : Its stability and reactivity enable its use in the development of advanced materials such as polymers and coatings. These materials can be engineered for specific applications requiring enhanced durability or chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives demonstrated their effectiveness against a range of bacterial strains. The synthesized compounds showed significant inhibition zones in agar diffusion assays, indicating their potential as antimicrobial agents .

Case Study 2: Anticancer Activity

Research involving the compound's derivatives revealed promising results in inducing apoptosis in glioblastoma cell lines. The cytotoxic assays indicated that certain derivatives significantly reduced cell viability compared to control groups, supporting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substitutions on the Oxadiazole Ring

The 1,2,4-oxadiazole ring in Compound A is substituted with a 3-methylphenyl group . Modifications at this position significantly influence electronic and steric properties:

Compound Name / ID Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Features Reference
Compound A 3-Methylphenyl C₂₅H₂₀N₄O₂ 408.45 Moderate lipophilicity; balanced steric bulk
CAS 1291832-21-7 4-(Methylsulfanyl)phenyl C₂₄H₁₈N₄O₂S 426.49 Increased lipophilicity due to sulfur atom; potential for enhanced membrane permeability
CAS 1207014-04-7 4-Methoxyphenyl C₂₃H₁₆N₄O₃ 396.41 Methoxy group enhances polarity; may improve solubility but reduce metabolic stability
CAS 1291862-31-1 3-Bromophenyl C₂₃H₁₅BrN₄O₂ 445.27 Bromine introduces steric bulk and potential halogen bonding; higher molecular weight
CAS 1775402-83-9 4-Fluorophenyl C₂₃H₂₄FN₃O₂ 393.45 Fluorine enhances electronegativity and metabolic stability; reduced steric hindrance

Key Observations :

  • Lipophilicity : The methylsulfanyl group in CAS 1291832-21-7 increases logP compared to Compound A, which may enhance blood-brain barrier penetration .
  • Polarity : The methoxy group in CAS 1207014-04-7 improves aqueous solubility but may shorten half-life due to oxidative demethylation .

Modifications on the Phthalazinone Core

The phthalazinone ring in Compound A is substituted with a 4-methylphenyl group. Analogues with alternative substituents include:

Compound Name / ID Substituent on Phthalazinone Molecular Formula Molecular Weight (g/mol) Key Features Reference
Compound A 4-Methylphenyl C₂₅H₂₀N₄O₂ 408.45 Balanced electron-donating effects
CAS 850744-41-1 4-Methoxyphenyl C₂₅H₂₀N₄O₃ 424.45 Methoxy group enhances resonance stabilization; may alter binding affinity
HR298551 Phenyl (unsubstituted) C₂₃H₁₅BrN₄O₂ 445.27 Lack of methyl group reduces steric shielding; may increase reactivity

Key Observations :

  • Electron-Donating Effects : The methyl group in Compound A provides moderate electron donation without significantly increasing molecular weight, whereas methoxy in CAS 850744-41-1 enhances resonance but adds polarity .
  • Steric Shielding: The absence of a methyl group in HR298551 may expose the phthalazinone core to enzymatic degradation .

Biological Activity

The compound 2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one belongs to a class of heterocyclic compounds that exhibit a range of biological activities. The incorporation of oxadiazole and phthalazinone moieties in its structure suggests potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

  • Oxadiazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Phthalazinone Moiety : Associated with neuroprotective and anticonvulsant effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study demonstrated that compounds with oxadiazole rings exhibited significant cytotoxicity against various cancer cell lines. The compound in focus was evaluated for its inhibitory effects on tumor growth using the NCI-60 cell line panel.

Cell Line IC50 (µM)
HeLa (Cervical)12.5
MCF7 (Breast)10.0
A549 (Lung)15.0
HCT116 (Colon)8.5

These results indicate that the compound exhibits potent activity against multiple cancer types, particularly colon and breast cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors in cancer cells.
  • Disruption of Cell Membrane Integrity : The compound's lipophilicity enhances its ability to penetrate bacterial membranes, leading to cell death.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • A study by Ahsan et al. investigated a series of oxadiazole derivatives, revealing that modifications at specific positions significantly enhanced their anticancer and antimicrobial activities .
  • Another research effort focused on phthalimide derivatives containing oxadiazole rings, demonstrating comparable anticonvulsant activity to established drugs like phenytoin .

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